![molecular formula C12H9F3N2O B11725811 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)
2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is a chemical compound with the molecular formula C12H9F3N2O It is known for its unique structure, which includes a methoxyimino group, a trifluoromethyl-substituted phenyl ring, and a prop-2-enenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a methoxyimino derivative with a trifluoromethyl-substituted benzaldehyde, followed by a nitrile formation step. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalytic systems to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifloxystrobin: A related compound with a similar trifluoromethyl-substituted phenyl ring, used as a fungicide.
Fluorinated Nitriles: Compounds with similar nitrile and fluorine-containing groups, often used in pharmaceuticals and agrochemicals.
Uniqueness
2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyimino group and trifluoromethyl-substituted phenyl ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H9F3N2O |
|---|---|
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
2-(methoxyiminomethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C12H9F3N2O/c1-18-17-8-10(7-16)6-9-2-4-11(5-3-9)12(13,14)15/h2-6,8H,1H3 |
InChI-Schlüssel |
ZVXCOGYAHLCAOV-UHFFFAOYSA-N |
Kanonische SMILES |
CON=CC(=CC1=CC=C(C=C1)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


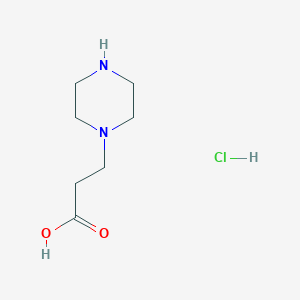
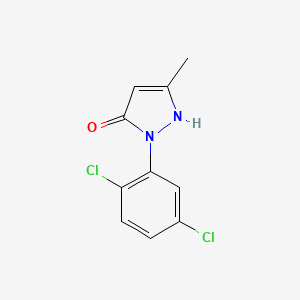
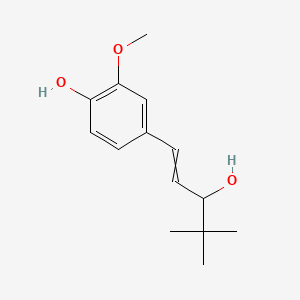
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
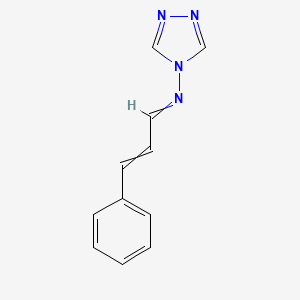
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
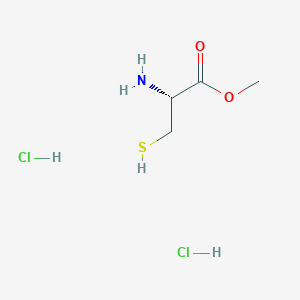
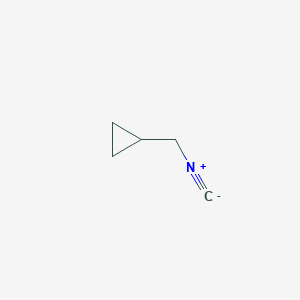
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11725772.png)
![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)

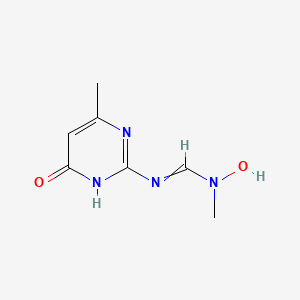
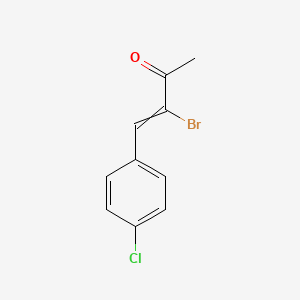
![Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate](/img/structure/B11725818.png)
